Clorhidrato de prinomastat

Descripción general

Descripción

Prinomastat hydrochloride is a synthetic hydroxamic acid derivative known for its potential antineoplastic activity. It functions as an inhibitor of matrix metalloproteinases, specifically targeting matrix metalloproteinase-2, matrix metalloproteinase-9, matrix metalloproteinase-13, and matrix metalloproteinase-14. These enzymes play a crucial role in the degradation of the extracellular matrix, which is a key process in tumor growth, invasion, and metastasis .

Aplicaciones Científicas De Investigación

Prinomastat hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the inhibition of matrix metalloproteinases.

Biology: Investigated for its role in inhibiting extracellular matrix degradation and its effects on cell migration and invasion.

Mecanismo De Acción

Target of Action

Prinomastat hydrochloride is a synthetic hydroxamic acid derivative that primarily targets matrix metalloproteinases (MMPs), specifically MMP-2, MMP-3, MMP-9, MMP-13, and MMP-14 . These MMPs play a crucial role in the degradation of the extracellular matrix, a process that is essential for tissue remodeling, angiogenesis, and cellular migration .

Mode of Action

Prinomastat hydrochloride acts as a potent inhibitor of its target MMPs . By inhibiting these MMPs, Prinomastat prevents the degradation of the extracellular matrix, thereby inhibiting angiogenesis, tumor growth, invasion, and metastasis . It is particularly potent at inhibiting MMP-3 and MMP-2, with IC50 values of 30 pM and 50 pM, respectively .

Biochemical Pathways

The inhibition of MMPs by Prinomastat hydrochloride affects the remodeling of the extracellular matrix, a process that is crucial for tissue growth, angiogenesis, collagen turnover, and cellular migration . By preventing the degradation of the extracellular matrix, Prinomastat hydrochloride can block tumor invasion and metastasis .

Pharmacokinetics

The pharmacokinetics of Prinomastat hydrochloride have been studied in various animal models . As a lipophilic agent, Prinomastat is able to cross the blood-brain barrier . The half-life of Prinomastat is reported to be between 2-5 hours .

Result of Action

The inhibition of MMPs by Prinomastat hydrochloride results in the prevention of extracellular matrix degradation, thereby inhibiting angiogenesis, tumor growth, invasion, and metastasis .

Análisis Bioquímico

Biochemical Properties

Prinomastat hydrochloride plays a significant role in biochemical reactions by inhibiting matrix metalloproteinases. This inhibition prevents the degradation of the extracellular matrix, thereby blocking tumor invasion and metastasis . Prinomastat hydrochloride interacts with several enzymes, including matrix metalloproteinases 2, 3, 9, 13, and 14 . The nature of these interactions involves the binding of prinomastat hydrochloride to the active site of these enzymes, thereby inhibiting their activity .

Cellular Effects

Prinomastat hydrochloride has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the activity of matrix metalloproteinases, which are involved in the degradation of the extracellular matrix . This inhibition leads to reduced tumor invasion and metastasis . Prinomastat hydrochloride also affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of matrix metalloproteinases .

Molecular Mechanism

The molecular mechanism of action of prinomastat hydrochloride involves its binding to the active site of matrix metalloproteinases, thereby inhibiting their activity . This inhibition prevents the degradation of the extracellular matrix, which is crucial for tumor invasion and metastasis . Prinomastat hydrochloride also induces changes in gene expression by modulating the activity of matrix metalloproteinases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of prinomastat hydrochloride change over time. The compound is stable and does not degrade easily . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prinomastat hydrochloride showing sustained inhibition of matrix metalloproteinases and reduced tumor invasion and metastasis .

Dosage Effects in Animal Models

The effects of prinomastat hydrochloride vary with different dosages in animal models. At lower doses, prinomastat hydrochloride effectively inhibits matrix metalloproteinases and reduces tumor invasion and metastasis . At higher doses, toxic or adverse effects such as joint and muscle-related pain have been observed . These effects are generally reversible with treatment rest and/or dose reduction .

Metabolic Pathways

Prinomastat hydrochloride is involved in metabolic pathways that include the inhibition of matrix metalloproteinases . The compound interacts with enzymes such as matrix metalloproteinases 2, 3, 9, 13, and 14, thereby preventing the degradation of the extracellular matrix . This inhibition affects metabolic flux and metabolite levels by modulating the activity of these enzymes .

Transport and Distribution

Prinomastat hydrochloride is transported and distributed within cells and tissues through passive diffusion . As a lipophilic agent, it crosses the blood-brain barrier and accumulates in tissues where matrix metalloproteinases are active . This distribution is crucial for its inhibitory effects on matrix metalloproteinases and the subsequent reduction in tumor invasion and metastasis .

Subcellular Localization

The subcellular localization of prinomastat hydrochloride is primarily in the cytoplasm, where it interacts with matrix metalloproteinases . This localization is crucial for its inhibitory effects on these enzymes and the subsequent reduction in tumor invasion and metastasis . Prinomastat hydrochloride does not undergo significant post-translational modifications that would direct it to specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Prinomastat hydrochloride is synthesized through a multi-step process involving the formation of a hydroxamic acid group and subsequent chelation with zinc ions.

Industrial Production Methods: Industrial production of prinomastat hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to achieve the desired product quality .

Análisis De Reacciones Químicas

Types of Reactions: Prinomastat hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or hydroxamic acid moieties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

Marimastat: Another matrix metalloproteinase inhibitor with a broad spectrum of activity.

Batimastat: Known for its potent inhibition of matrix metalloproteinases and used in cancer research.

GM6001: A widely used matrix metalloproteinase inhibitor in biochemical studies.

Propiedades

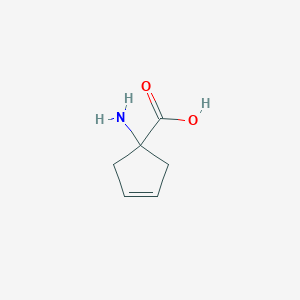

IUPAC Name |

(3S)-N-hydroxy-2,2-dimethyl-4-(4-pyridin-4-yloxyphenyl)sulfonylthiomorpholine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O5S2.ClH/c1-18(2)16(17(22)20-23)21(11-12-27-18)28(24,25)15-5-3-13(4-6-15)26-14-7-9-19-10-8-14;/h3-10,16,23H,11-12H2,1-2H3,(H,20,22);1H/t16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQGWXXLNXBRNBU-NTISSMGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N(CCS1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=NC=C3)C(=O)NO)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N(CCS1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=NC=C3)C(=O)NO)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1435779-45-5 | |

| Record name | 3-Thiomorpholinecarboxamide, N-hydroxy-2,2-dimethyl-4-[[4-(4-pyridinyloxy)phenyl]sulfonyl]-, hydrochloride (1:1), (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1435779-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prinomastat hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1435779455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PRINOMASTAT HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8581Y0K6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Butyl-5-methylsulfinyl-3-[[4-[2-(propylcarbamoylsulfamoyl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B1248476.png)

![1-[4-(2,4-Dimethylphenyl)piperazino]-3-[3,5-dimethoxy-4-(benzyloxy)phenyl]-2-propene-1-one](/img/structure/B1248482.png)

![(2S)-2-methyl-4-[12-[(2S,5R)-5-[(Z,1R)-1,6,7-trihydroxyhexadec-10-enyl]oxolan-2-yl]dodecyl]-2H-furan-5-one](/img/structure/B1248483.png)

![[(8R,9S,10R,13S,14S,17R)-6-[(dimethylamino)methyl]-3-ethoxy-17-(2-fluoroacetyl)-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1248484.png)

![Phenol, 4-[bis(2-iodoethyl)amino]-](/img/structure/B1248487.png)

![(1S,5R,7S,8R,9R)-8,9-dihydroxy-7-phenyl-2,6-dioxabicyclo[3.3.1]nonan-3-one](/img/structure/B1248495.png)